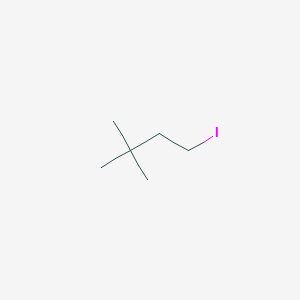

1-Iodo-3,3-dimethylbutane

Übersicht

Beschreibung

1-Iodo-3,3-dimethylbutane is an organic compound with the molecular formula C6H13I. It is a halogenated alkane, specifically an iodinated derivative of 3,3-dimethylbutane. This compound is characterized by the presence of an iodine atom attached to the first carbon of the butane chain, which is further substituted with two methyl groups at the third carbon. The compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

1-Iodo-3,3-dimethylbutane can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethyl-1-butanol with iodine in the presence of a base such as triphenylphosphine and 1H-imidazole in dichloromethane. The reaction is typically carried out at room temperature under an inert atmosphere for about three hours . This method yields this compound with a good efficiency.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

1-Iodo-3,3-dimethylbutane undergoes Sₙ2 reactions but is highly sensitive to steric effects due to the bulky tert-butyl group adjacent to the iodine atom.

Key Findings :

-

Steric hindrance from the tert-butyl group drastically reduces reactivity in Sₙ2 pathways.

-

Epimerization occurs under iodide-rich conditions, altering stereochemical outcomes .

Elimination Reactions

Under basic conditions, this compound undergoes E2 elimination to form alkenes.

| Base | Conditions | Major Product | Minor Product | Mechanism | Reference |

|---|---|---|---|---|---|

| KOtBu | Heat, anhydrous | 3,3-Dimethyl-1-butene (major) | 2,3-Dimethyl-2-butene (minor) | Zaitsev orientation favored |

Mechanistic Insight :

-

The reaction proceeds via a carbocation intermediate (tertiary carbocation stabilized by methyl groups).

-

Competing pathways include hydride shifts, leading to minor products .

Organometallic Reactions

This compound participates in palladium-catalyzed cross-couplings , though its utility is limited by steric bulk.

| Reaction | Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Alkylation of palladacycles | Pd(0) complexes | Ag₂CO₃, ethyl acrylate | Low reactivity; alkylation product isolated in ≤6% yield |

Steric Analysis :

Comparative Reactivity

The steric and electronic properties of this compound differentiate it from analogous compounds:

Stereochemical Studies

Reactions involving this compound exhibit unique stereochemical outcomes:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Iodo-3,3-dimethylbutane serves as a versatile intermediate in organic synthesis. It is primarily utilized for:

- Nucleophilic Substitution Reactions : The compound participates in nucleophilic substitution reactions (SN2) due to the presence of the iodine atom, which is a good leaving group. This allows for the substitution of the iodine with various nucleophiles, facilitating the synthesis of more complex organic molecules .

- Synthesis of Chiral Compounds : It can be employed to produce chiral intermediates, which are crucial in the pharmaceutical industry. The use of chiral catalysts can lead to the formation of optically active compounds from this compound .

Pharmaceutical Applications

The compound is valuable in the pharmaceutical sector for:

- Synthesis of Drug Intermediates : this compound is used as a precursor for synthesizing various drug intermediates. Its ability to undergo substitution reactions makes it suitable for creating pharmacologically active compounds .

- Research on Antiviral Agents : Studies have shown that derivatives of this compound exhibit antiviral properties. Research is ongoing to explore its potential against viral infections by modifying its structure to enhance efficacy .

Materials Science

In materials science, this compound plays a role in:

- Polymer Chemistry : It can be used as a monomer or a chain transfer agent in the synthesis of polymers. The incorporation of iodinated compounds into polymer chains can impart unique properties such as increased thermal stability and enhanced mechanical strength.

- Surface Modification : The compound can also be employed for surface modification processes, where it helps in altering the surface characteristics of materials to improve adhesion and compatibility with other substances .

Case Study 1: Synthesis of Chiral Amines

A study demonstrated the use of this compound in synthesizing chiral amines through asymmetric synthesis pathways. By employing chiral catalysts, researchers successfully produced optically active amines that are essential in drug formulations.

Case Study 2: Antiviral Activity Assessment

Research conducted on derivatives of this compound showed promising results in inhibiting viral replication. The study highlighted modifications that enhanced antiviral activity, paving the way for developing new antiviral agents.

Wirkmechanismus

The mechanism of action of 1-Iodo-3,3-dimethylbutane in chemical reactions involves the reactivity of the iodine atom. The iodine atom is a good leaving group, which facilitates substitution and elimination reactions. In substitution reactions, the iodine atom is replaced by a nucleophile, while in elimination reactions, it is removed along with a hydrogen atom to form a double bond.

In biological systems, the compound can interact with enzymes and proteins, potentially modifying their activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives used.

Vergleich Mit ähnlichen Verbindungen

1-Iodo-3,3-dimethylbutane can be compared with other similar compounds, such as:

-

1-Iodo-2,3-dimethylbutane: : This compound has a similar structure but with the iodine atom attached to the second carbon. It exhibits different reactivity and applications due to the positional difference of the iodine atom.

-

1-Iodo-3-methylbutane: : Also known as isoamyl iodide, this compound has one less methyl group compared to this compound. It is used in similar reactions but has different physical properties and reactivity.

-

1-Bromo-3,3-dimethylbutane: : This brominated analog of this compound has a bromine atom instead of iodine. Bromine is a less reactive leaving group compared to iodine, which affects the compound’s reactivity in substitution and elimination reactions.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.

Biologische Aktivität

1-Iodo-3,3-dimethylbutane (CAS Number: 15672-88-5) is an alkyl iodide characterized by its molecular formula and a molecular weight of 212.07 g/mol. This compound is recognized for its utility as an intermediate in organic synthesis, particularly in the preparation of various functionalized organic molecules. Its biological activity has been explored in several contexts, including its role in chemical reactions and potential interactions with biological systems.

This compound is a colorless liquid with a strong, unpleasant odor. It is stable under normal conditions but can react violently with strong oxidizing agents. The compound is flammable and should be handled with caution in a controlled environment to prevent exposure and accidents .

Mechanistic Studies

Recent studies have investigated the reactivity of this compound in palladium-catalyzed reactions. Notably, it has been shown to participate in SN2-type reactions, where it acts as an alkylating agent. However, steric hindrance due to the tert-butyl group significantly affects its reactivity. For instance, in experiments involving palladacycle complexes, the compound exhibited low reactivity under various conditions due to this steric hindrance .

Case Studies

- Stereochemical Investigations : A study focused on the stereochemical outcomes of reactions involving this compound revealed that the compound could lead to epimerization when treated with iodide anions generated during the reaction process. This epimerization was quantified through diastereomeric ratios, indicating that even minor byproducts can significantly influence reaction pathways and outcomes .

- Alkylation Reactions : In another investigation, researchers attempted to utilize this compound for alkylation of palladacycle complexes but found that its bulky structure hindered successful reactions. This limitation underscores the importance of molecular structure in dictating reactivity and biological interactions .

Toxicological Profile

The toxicological data for this compound indicate that it poses risks upon exposure through inhalation or skin contact. Safety data sheets recommend using protective equipment when handling this compound due to its flammable nature and potential health hazards . The compound does not have established biological exposure limits but is classified as a hazardous chemical under OSHA regulations.

Summary of Biological Activities

| Activity | Outcome |

|---|---|

| SN2 Reactions | Low reactivity due to steric hindrance |

| Epimerization | Significant impact on stereochemical outcomes |

| Toxicity | Flammable; potential health hazards upon exposure |

Eigenschaften

IUPAC Name |

1-iodo-3,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13I/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKFLSQIGYRZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564440 | |

| Record name | 1-Iodo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15672-88-5 | |

| Record name | 1-Iodo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.